molecular formula C11H14FNO3S2 B2404476 [1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride CAS No. 2249153-88-4

[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride

Cat. No.: B2404476
CAS No.: 2249153-88-4
M. Wt: 291.36
InChI Key: MAYXJBRPWTUUED-UHFFFAOYSA-N
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Description

[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride: is a complex organic compound that features a thiophene ring, a piperidine ring, and a methanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. One common method involves the acylation of thiophene with a suitable acyl chloride to form the thiophene-2-carbonyl derivative. This intermediate is then reacted with piperidine to form the piperidin-4-yl derivative. Finally, the methanesulfonyl fluoride group is introduced through a sulfonylation reaction using methanesulfonyl chloride and a fluoride source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride: undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl fluoride group under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The methanesulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonyl chloride share structural similarities.

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-sulfonyl chloride are related in structure.

Uniqueness

[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride: is unique due to the combination of the thiophene ring, piperidine ring, and methanesulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S2/c12-18(15,16)8-9-3-5-13(6-4-9)11(14)10-2-1-7-17-10/h1-2,7,9H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYXJBRPWTUUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)F)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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